Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate
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Overview
Description
Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetate: is a complex organic compound with a molecular formula of C23H22O7 and a molecular weight of 410.428 [_{{{CITATION{{{1{METHYL { [3- (2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-ETHYL-2-METHYL-4-OXO ](https://wwwsigmaaldrichcom/US/en/product/aldrich/r516619){{{CITATION{{{1{METHYL { 3- (2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-ETHYL-2-METHYL-4-OXO ...[{{{CITATION{{{_2{Synthesis of N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL ... - Springer](https://link.springer.com/article/10.1007/s11094-017-1581-8).
Preparation Methods
Synthetic Routes and Reaction Conditions
. One common synthetic route includes the following steps:
Formation of the chromone core: : This can be achieved through the cyclization of appropriate precursors such as 2-hydroxyacetophenones.
Introduction of the ethyl group: : This step involves the alkylation of the chromone core using ethylating agents.
Attachment of the benzodioxin moiety: : This is typically done through a nucleophilic substitution reaction involving 2,3-dihydro-1,4-benzodioxin-6-yl derivatives.
Esterification: : The final step involves the esterification of the hydroxyl group with methanol to form the methyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce oxygen functionalities.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to reduce carbonyl groups.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or halides to replace functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromic acid (H2CrO4), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: : Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: : Nucleophiles like amines, halides, and alkylating agents are used in substitution reactions.
Major Products Formed
Oxidation: : Formation of carboxylic acids, ketones, or alcohols.
Reduction: : Formation of alcohols or amines.
Substitution: : Formation of substituted chromones or benzodioxins.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: : Explored for its therapeutic potential in treating various diseases, including inflammation and cancer.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the ethyl and benzodioxin groups. Similar compounds include other chromones and benzodioxins, which may have different substituents or functional groups. These compounds can be compared based on their biological activities, synthetic routes, and applications.
List of Similar Compounds
Chromone derivatives: : Various chromones with different substituents.
Benzodioxin derivatives: : Compounds containing the benzodioxin moiety with different functional groups.
Properties
IUPAC Name |
methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O7/c1-4-14-9-16-19(11-18(14)29-12-21(24)26-3)30-13(2)22(23(16)25)15-5-6-17-20(10-15)28-8-7-27-17/h5-6,9-11H,4,7-8,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOGWCUFEVYVEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)OC)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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